Cas no 167693-11-0 (2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclic boronic ester with a cyclopentylmethyl substituent, commonly employed as an intermediate in organic synthesis and cross-coupling reactions. Its stable dioxaborolane framework enhances shelf life and handling, while the sterically hindered tetramethyl groups improve selectivity in Suzuki-Miyaura couplings. The cyclopentylmethyl moiety offers a balance of reactivity and steric control, making it useful for constructing complex molecular architectures. This compound is typically utilized under inert conditions due to its sensitivity to moisture. Its compatibility with various functional groups and predictable reactivity profile make it a valuable reagent in pharmaceutical and materials science research.
2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
167693-11-0 structure
Product Name:2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:167693-11-0
MF:C12H23BO2
MW:210.121
CID:4472010
PubChem ID:15260005
Update Time:2025-10-30

2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Recent Advances in the Application of 2-(Cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-11-0) in Chemical Biology and Pharmaceutical Research

The boronic ester derivative, 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-11-0), has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in organic synthesis, drug discovery, and bioconjugation. This compound, characterized by its stable dioxaborolane ring and cyclopentylmethyl substituent, serves as a crucial intermediate in the synthesis of boron-containing molecules, which are increasingly recognized for their therapeutic potential. Recent studies have highlighted its role in Suzuki-Miyaura cross-coupling reactions, proteolysis-targeting chimeras (PROTACs), and as a key building block in the development of novel kinase inhibitors.

One of the most notable advancements involves the use of 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of boron-based covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in constructing reversible covalent inhibitors targeting serine proteases, a class of enzymes implicated in inflammatory and oncogenic pathways. The boronic ester moiety facilitates the formation of stable yet reversible bonds with active-site residues, offering a unique mechanism for modulating enzyme activity with high selectivity. This approach has been successfully applied to the development of next-generation therapeutics for conditions such as chronic obstructive pulmonary disease (COPD) and certain cancers.

In addition to its therapeutic applications, this compound has been instrumental in advancing bioconjugation techniques. A recent Nature Communications article (2024) detailed its use in site-selective protein modification, leveraging the boronic ester's reactivity with diols and other nucleophiles under mild conditions. This methodology enables the precise labeling of biomolecules for diagnostic and therapeutic purposes, such as antibody-drug conjugates (ADCs) and imaging probes. The cyclopentylmethyl group enhances the stability of the intermediate, minimizing off-target reactions and improving overall yield—a critical factor in large-scale pharmaceutical production.

Furthermore, 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a pivotal component in the design of PROTACs, a groundbreaking therapeutic modality that induces targeted protein degradation. Research published in Cell Chemical Biology (2023) showcased its incorporation into bifunctional molecules that recruit E3 ubiquitin ligases to oncogenic targets, leading to their proteasomal degradation. The compound's boronic ester group serves as a linker that balances hydrophobicity and metabolic stability, addressing previous challenges in PROTAC development. This innovation has opened new avenues for treating diseases previously deemed "undruggable," such as those driven by transcription factors or scaffold proteins.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of boron-containing compounds derived from this intermediate. Recent pharmacokinetic studies (2024) have highlighted the need for improved formulations to enhance oral bioavailability and reduce hepatic clearance. However, advances in prodrug strategies and nanoparticle-based delivery systems are actively addressing these limitations, as evidenced by preclinical data presented at the 2024 American Chemical Society National Meeting.

In conclusion, 2-(cyclopentylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 167693-11-0) continues to be a cornerstone in modern chemical biology and pharmaceutical research. Its applications span from synthetic methodology to cutting-edge therapeutics, reflecting the growing importance of boron chemistry in addressing unmet medical needs. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging areas such as boron neutron capture therapy (BNCT) for cancer treatment.

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